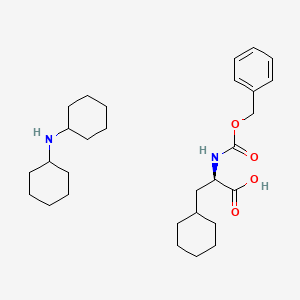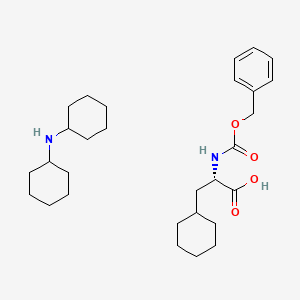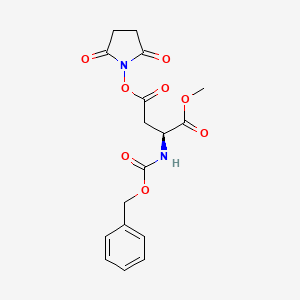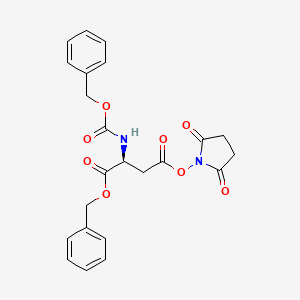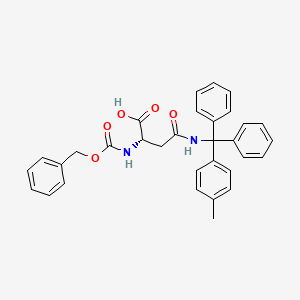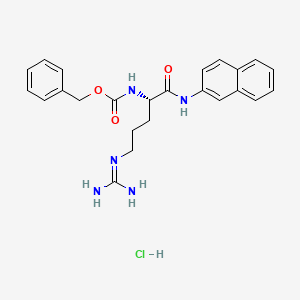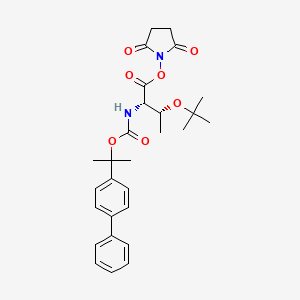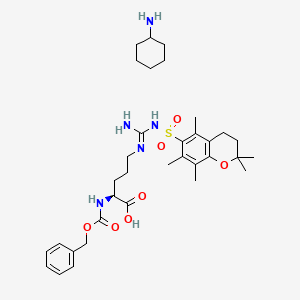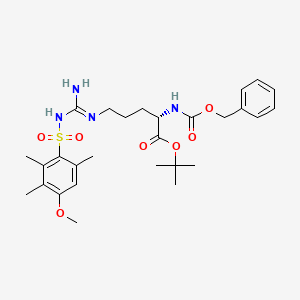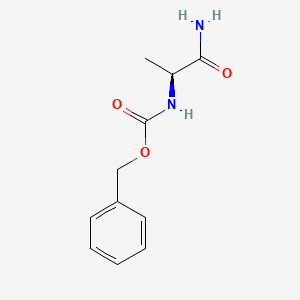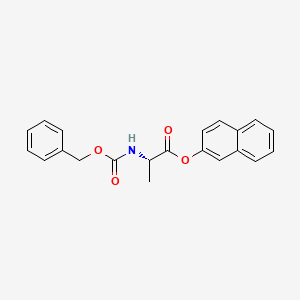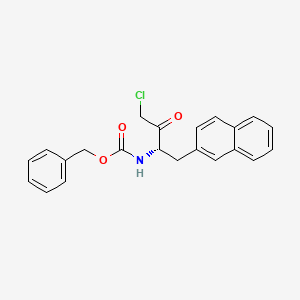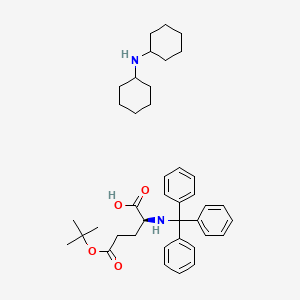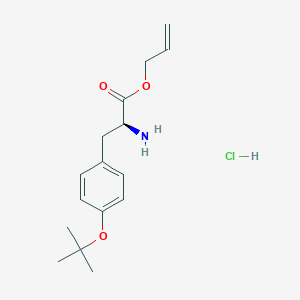
H-Tyr(tbu)-allyl ester hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Tyr(tbu)-allyl ester hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound features a tert-butyl (tbu) protecting group on the tyrosine side chain and an allyl ester group, which are commonly used in peptide synthesis to protect functional groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(tbu)-allyl ester hydrochloride typically involves the protection of the tyrosine hydroxyl group with a tert-butyl group and the esterification of the carboxyl group with an allyl group. The reaction conditions often include the use of protecting agents such as tert-butyl chloride and allyl alcohol, along with catalysts like hydrochloric acid or other acid catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of H-Tyr(tbu)-allyl ester hydrochloride may involve large-scale batch reactions using similar protecting agents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
H-Tyr(tbu)-allyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the protecting groups, converting the compound back to its original form.
Substitution: The allyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to remove protecting groups.
Substitution: Nucleophiles like amines or thiols can be used to substitute the allyl ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected tyrosine.
Wissenschaftliche Forschungsanwendungen
H-Tyr(tbu)-allyl ester hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid derivative, it is used in peptide synthesis and the study of reaction mechanisms.
Biology: It serves as a building block for the synthesis of peptides and proteins, aiding in the study of protein structure and function.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various biochemical reagents and intermediates.
Wirkmechanismus
The mechanism of action of H-Tyr(tbu)-allyl ester hydrochloride involves the protection of functional groups during chemical reactions. The tert-butyl group protects the hydroxyl group of tyrosine, preventing unwanted side reactions, while the allyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Tyr(tbu)-OtBu hydrochloride: Another protected tyrosine derivative with tert-butyl groups on both the hydroxyl and carboxyl groups.
H-Tyr(tbu)-2-ClTrt resin: A resin-bound tyrosine derivative used in solid-phase peptide synthesis.
Uniqueness
H-Tyr(tbu)-allyl ester hydrochloride is unique due to its combination of protecting groups, which provide specific advantages in peptide synthesis. The allyl ester group allows for selective deprotection under mild conditions, making it a valuable tool in the synthesis of complex peptides.
Eigenschaften
IUPAC Name |
prop-2-enyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOSDWVNYYLBH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
